2-Amino-5-bromopyridine-3-sulfonic acid

Catalog No.
S8848625
CAS No.
M.F
C5H5BrN2O3S
M. Wt
253.08 g/mol
Availability
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2-Amino-5-bromopyridine-3-sulfonic acid

Product Name

2-Amino-5-bromopyridine-3-sulfonic acid

IUPAC Name

2-amino-5-bromopyridine-3-sulfonic acid

Molecular Formula

C5H5BrN2O3S

Molecular Weight

253.08 g/mol

InChI

InChI=1S/C5H5BrN2O3S/c6-3-1-4(12(9,10)11)5(7)8-2-3/h1-2H,(H2,7,8)(H,9,10,11)

InChI Key

XFEUCMSMNHQVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)O)N)Br

2-Amino-5-bromopyridine-3-sulfonic acid is a pyridine derivative characterized by the presence of an amino group, a bromine atom, and a sulfonic acid group. Its chemical formula is C6_6H6_6BrN2_2O3_3S. This compound is notable for its structural features, which allow it to participate in various

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Oxidative Reactions: Similar compounds have shown reactivity under oxidative conditions, where the amino group can be oxidized to form imines or other nitrogen-containing compounds .
  • Acid-Base Reactions: The sulfonic acid group can act as a proton donor, participating in acid-base reactions with bases to form sulfonate salts.

Research indicates that 2-amino-5-bromopyridine-3-sulfonic acid exhibits biological activity that may include:

  • Antimicrobial Properties: Compounds with similar structures have been studied for their ability to inhibit bacterial growth.
  • Pharmacological Potential: Its derivatives have been explored for potential therapeutic applications, including anti-inflammatory and analgesic effects.
  • Enzyme Inhibition: Some studies suggest that this compound may inhibit certain enzymes, contributing to its biological effects.

The synthesis of 2-amino-5-bromopyridine-3-sulfonic acid typically involves several steps:

  • Bromination: Starting from 2-aminopyridine, bromination is performed using brominating agents like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
  • Sulfonation: The resulting bromo compound can then be treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 3-position.
  • Purification: The final product is purified using recrystallization or chromatography techniques to obtain high-purity samples for further study .

2-Amino-5-bromopyridine-3-sulfonic acid has several applications:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceuticals and biologically active compounds.
  • Dyes and Pigments: The compound can be used in the production of dyes due to its chromophoric properties.
  • Research Reagents: It is utilized in laboratory settings for studying

Interaction studies involving 2-amino-5-bromopyridine-3-sulfonic acid focus on its binding properties with biological targets:

  • Protein Binding: Studies may assess how this compound interacts with proteins, including enzymes and receptors, influencing their activity.
  • Cellular Uptake: Investigations into how well this compound penetrates cell membranes could provide insights into its potential therapeutic uses.
  • Synergistic Effects: Research may explore how this compound interacts with other drugs or compounds to enhance efficacy or reduce side effects.

Several compounds share structural similarities with 2-amino-5-bromopyridine-3-sulfonic acid, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-chloropyridine-3-sulfonic acidChlorine instead of bromineMay exhibit different reactivity patterns
2-Amino-5-methylpyridine-3-sulfonic acidMethyl group at the 5-positionOften used in organic synthesis
2-Amino-4-bromopyridineBromine at the 4-positionDifferent biological activity compared to the target compound
2-Amino-6-bromopyridineBromine at the 6-positionPotentially different pharmacological profiles

The unique combination of a bromine atom and a sulfonic acid group in 2-amino-5-bromopyridine-3-sulfonic acid distinguishes it from these similar compounds, influencing its reactivity and biological activity.

The IUPAC name 2-amino-5-bromopyridine-3-sulfonic acid reflects its structural features:

  • A pyridine ring (C₅H₅N) substituted at positions 2 (amino group), 3 (sulfonic acid group), and 5 (bromine atom).
  • Molecular formula: C₅H₅BrN₂O₃S
  • Exact mass: 251.92 g/mol
  • Canonical SMILES: C1=C(C(=NC=C1Br)N)S(=O)(=O)O.

The sulfonic acid group (-SO₃H) confers high water solubility and acidity (pKa ≈ -6), while the bromine atom enhances electrophilic reactivity for cross-coupling reactions.

Historical Context in Heterocyclic Chemistry

Pyridine sulfonic acids gained prominence in the 20th century as intermediates for sulfonamide antibiotics. The Hantzsch pyridine synthesis (1881) laid groundwork for functionalized pyridines, but direct sulfonation of brominated pyridines remained challenging until advances in regioselective catalysis in the 1990s. The specific synthesis of 2-amino-5-bromopyridine-3-sulfonic acid was first reported in patent literature circa 2010, driven by demand for halogenated sulfonic acids in kinase inhibitor development.

Position in Pyridine Sulfonic Acid Derivatives

This compound belongs to a subclass of monosubstituted pyridine sulfonic acids, distinguished by:

FeatureComparison to Analogues
Bromine position5-position vs. 4-bromo in CID 12684261
Amino groupEnhances nucleophilicity vs. 5-bromopyridine-3-sulfonamide
AciditypKa ~-6 (sulfonic) vs. pKa ~1.5 (carboxylic)

2-Amino-5-bromopyridine-3-sulfonic acid exhibits a planar pyridine ring structure with three distinct functional groups positioned at specific locations [1]. The molecular formula is C₅H₅BrN₂O₃S with a molecular weight of 253.08 grams per mole [4] [31]. The compound features an amino group at the 2-position, a bromine atom at the 5-position, and a sulfonic acid group at the 3-position of the pyridine ring [4] [25].

The crystallographic analysis reveals that the pyridine ring maintains planarity with minimal deviation from the aromatic plane [13]. Bond angles within the ring structure show typical aromatic characteristics, with the carbon-nitrogen-carbon angle at the protonated nitrogen atom measuring approximately 122.5 degrees [13]. The presence of the electron-withdrawing bromine and sulfonic acid groups influences the overall geometric parameters of the molecule [1] [4].

Table 1: Molecular and Crystallographic Data

PropertyValueReference
Molecular FormulaC₅H₅BrN₂O₃S [4] [31]
Molecular Weight253.08 g/mol [4] [31]
Exact Mass252.92551 Da [1]
Melting Point>250°C [31]
Density (Predicted)2.042±0.06 g/cm³ [31]
Physical StateSolid [31]
ColorOff-white to tan [31]

The three-dimensional conformational analysis indicates restricted rotation around the carbon-sulfur bond due to the planar nature of the sulfonic acid group [1]. The bromine atom occupies a position that minimizes steric hindrance while maintaining optimal electronic interactions with the pyridine ring system [4].

Electronic Configuration and Resonance Effects

The electronic structure of 2-amino-5-bromopyridine-3-sulfonic acid is characterized by complex interactions between electron-donating and electron-withdrawing substituents [11]. The amino group at the 2-position acts as an electron-donating group through resonance, while both the bromine atom and sulfonic acid group function as electron-withdrawing substituents [11] .

The pyridine nitrogen atom exhibits basicity that is significantly modified by the surrounding substituents [1]. The predicted pKa value of -1.98±0.50 indicates the strong acidic nature of the sulfonic acid group, which is enhanced by the electron-withdrawing effects of the bromine substituent [31]. The compound demonstrates hydrogen bond donor count of 2 and hydrogen bond acceptor count of 5, reflecting the multiple sites available for intermolecular interactions [1].

Resonance effects within the molecule involve delocalization of electron density from the amino group toward the pyridine ring, while the sulfonic acid group withdraws electron density through both inductive and resonance mechanisms [11]. The bromine atom contributes to electron withdrawal primarily through inductive effects, creating a complex electronic distribution pattern across the aromatic system .

Table 2: Electronic Properties

PropertyValueReference
pKa (Predicted)-1.98±0.50 [31]
Hydrogen Bond Donors2 [1]
Hydrogen Bond Acceptors5 [1]
XLogP3-AA0.9 [1]
Rotatable Bonds1 [1]

The molecular orbital calculations suggest that the highest occupied molecular orbital is primarily localized on the amino group and pyridine ring, while the lowest unoccupied molecular orbital shows significant contribution from the electron-deficient regions near the bromine and sulfonic acid substituents [11].

Hydrogen Bonding Patterns and Supramolecular Arrangements

The hydrogen bonding characteristics of 2-amino-5-bromopyridine-3-sulfonic acid are dominated by the presence of both donor and acceptor sites within the molecule [13]. The amino group provides two hydrogen bond donors, while the sulfonic acid group offers multiple acceptor sites through its oxygen atoms [13] [31].

Crystal structure analysis of related compounds reveals that protonation typically occurs at the pyridine nitrogen, creating a pyridinium cation that participates in extensive hydrogen bonding networks [13]. The protonated nitrogen atom and the amino group form paired hydrogen bonds with carboxylate or sulfonate oxygen atoms, establishing ring motifs with characteristic geometries [13].

Supramolecular arrangements in the solid state are stabilized by multiple types of intermolecular interactions [13] [18]. Primary interactions include nitrogen-hydrogen to oxygen hydrogen bonds between the amino group and sulfonic acid oxygens of adjacent molecules [13]. Secondary stabilization occurs through π-π stacking interactions between aromatic rings, with typical centroid-to-centroid distances of approximately 3.77 Angstroms [13].

Table 3: Hydrogen Bonding Parameters

Interaction TypeDistance Range (Å)Angle Range (°)Reference
N-H···O (sulfonic acid)2.6-2.9150-170 [13]
N-H···O (amino to sulfonic)2.7-3.0140-160 [13]
π-π Stacking3.6-3.9- [13]

The sulfonic acid group demonstrates particularly strong hydrogen bonding capability due to its high electronegativity and multiple oxygen atoms [31]. This results in the formation of extended hydrogen-bonded networks that contribute significantly to the overall crystal stability and physical properties of the compound [13].

Comparative Analysis with Isomeric Forms

Positional isomers of amino-bromopyridine-sulfonic acids exhibit distinct structural and electronic properties based on the relative positions of their functional groups [24] [25]. The 6-amino-5-bromopyridine-3-sulfonic acid isomer represents the most closely related structural analog, differing only in the position of the amino group [25] [31].

Comparative molecular weight analysis shows that 6-amino-5-bromopyridine-3-sulfonic acid possesses identical molecular weight (253.08 g/mol) but different electronic properties due to the altered substitution pattern [25] [31]. The 2-amino-3-bromopyridine represents another important isomer lacking the sulfonic acid functionality, with a significantly lower molecular weight of 173.01 grams per mole [24].

Table 4: Isomeric Comparison

CompoundMolecular Weight (g/mol)Amino PositionBromine PositionSulfonic Acid PositionReference
2-Amino-5-bromopyridine-3-sulfonic acid253.08253 [4] [31]
6-Amino-5-bromopyridine-3-sulfonic acid253.08653 [25] [31]
2-Amino-3-bromopyridine173.0123- [24]
5-Bromopyridine-3-sulfonic acid238.06-53 [28] [30]

Electronic distribution patterns vary significantly among isomers due to the different relative positions of electron-donating and electron-withdrawing groups [24] [25]. The 6-amino isomer exhibits different hydrogen bonding patterns compared to the 2-amino form, as the amino group is positioned adjacent to the pyridine nitrogen rather than ortho to it [25].

Solubility characteristics also differ among isomers, with the 6-amino-5-bromopyridine-3-sulfonic acid showing sparingly soluble behavior in dimethyl sulfoxide and water, contrasting with the properties of other positional isomers [31]. The melting point of the 6-amino isomer exceeds 250°C, similar to the 2-amino form, indicating comparable intermolecular interactions despite the different substitution pattern [31].

The synthesis of 2-Amino-5-bromopyridine-3-sulfonic acid represents a significant challenge in heterocyclic chemistry due to the requirement for precise regiocontrol and the coordination of multiple functional group installations. This compound serves as a crucial intermediate in pharmaceutical and agrochemical applications, necessitating the development of efficient and scalable synthetic approaches [1] [2].

Conventional Sulfonation Techniques for Pyridine Derivatives

Traditional sulfonation methodologies for pyridine derivatives have relied heavily on harsh reaction conditions and specialized catalytic systems to overcome the inherent electron-deficient nature of the pyridine ring [3] [4]. The conventional approaches typically employ concentrated sulfuric acid or sulfur trioxide as the sulfonating agent, often requiring elevated temperatures and extended reaction times to achieve meaningful conversion rates.

The fundamental challenge in pyridine sulfonation stems from the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring toward electrophilic substitution reactions [5]. Unlike benzene derivatives, pyridines exhibit poor reactivity toward traditional sulfonation conditions, necessitating the development of specialized activation strategies [6].

Mercury-Catalyzed Sulfonation Mechanisms

Mercury-catalyzed sulfonation represents one of the most historically significant approaches for achieving pyridine ring sulfonation under controlled conditions. The mechanism involves the coordination of mercuric sulfate to the pyridine nitrogen atom, which serves to activate the aromatic system toward electrophilic attack [7] [8].

When pyridine is heated with 100% sulfuric acid in the presence of mercuric sulfate as a catalyst at approximately 275°C, pyridine-3-sulfonic acid is formed as the chief product with minimal byproduct formation [7]. The mercuric sulfate catalyst functions through a coordination mechanism where the mercury center forms a complex with the pyridine nitrogen, effectively reducing the electron density on the nitrogen while simultaneously increasing the electrophilicity of the aromatic carbons [8].

The catalytic cycle proceeds through several key steps. Initially, the pyridine substrate coordinates to the mercuric sulfate catalyst, forming a pyridine-mercury complex. This coordination significantly alters the electronic distribution within the pyridine ring, making the 3-position more susceptible to electrophilic attack by sulfur trioxide or sulfuric acid [7]. The regioselectivity observed in mercury-catalyzed sulfonation is attributed to the directing effect of the coordinated mercury center, which preferentially activates the meta-position relative to the nitrogen atom.

The mercury-catalyzed process exhibits remarkable temperature sensitivity, with optimal conditions occurring around 275°C. At this temperature, the reaction proceeds with high selectivity for the 3-position, yielding pyridine-3-sulfonic acid as the predominant product [7]. However, the reaction becomes more complex at elevated temperatures, with significant changes in product distribution observed above 300°C.

Temperature (°C)Primary ProductSelectivity (%)ByproductsReaction Time (hours)Catalyst Loading (mol%)
275Pyridine-3-sulfonic acid95Minimal85
300Pyridine-3-sulfonic acid85Trace amounts65
330Mixed products604-Hydroxypyridine, 4-isomer45
360Complex mixture40Multiple isomers25

Temperature-Dependent Regioselectivity

The regioselectivity of pyridine sulfonation exhibits a pronounced temperature dependence that directly impacts the synthetic utility of the process. At moderate temperatures around 275°C, the mercury-catalyzed sulfonation demonstrates excellent regiocontrol, delivering pyridine-3-sulfonic acid with selectivities exceeding 95% [7]. This high selectivity is attributed to the thermodynamic stability of the mercury-pyridine complex and the kinetic preference for meta-substitution under these conditions.

As reaction temperatures increase beyond 300°C, the selectivity begins to deteriorate significantly. At 330°C, the reaction mixture contains not only pyridine-3-sulfonic acid and its 4-isomer but also substantial amounts of 4-hydroxypyridine [7]. This temperature-induced complexity arises from several competing processes, including thermal decomposition of intermediates, isomerization reactions, and alternative substitution pathways.

The formation of hydroxypyridine byproducts at elevated temperatures represents a significant challenge in process optimization. These compounds arise through hydrolysis reactions facilitated by the high-temperature, acidic reaction conditions [7]. The presence of water, either from dehydration reactions or adventitious moisture, promotes the formation of these unwanted byproducts, further complicating the purification process.

The reversible nature of pyridine sulfonation becomes particularly evident at higher temperatures. When pyridine-3-sulfonic acid is heated with 100% sulfuric acid and mercuric sulfate at approximately 330°C, a complex mixture forms containing primarily pyridine, along with pyridine-4-sulfonic acid, 4-hydroxypyridine, and the starting material [7]. This reversibility indicates that the sulfonation process operates under thermodynamic control at elevated temperatures, leading to equilibrium mixtures rather than kinetically controlled product formation.

The temperature dependence of regioselectivity has profound implications for process design and optimization. Industrial applications must carefully balance reaction temperature to maximize conversion while maintaining acceptable selectivity levels. Temperature control systems with precision of ±2°C are typically required to ensure consistent product quality and minimize batch-to-batch variation [9].

Modern Halogenation-Sulfonation Sequential Reactions

Contemporary synthetic approaches have increasingly focused on sequential halogenation-sulfonation strategies that allow for precise control over both the regioselectivity and the order of functional group installation [10] [11]. These methodologies leverage the complementary reactivity patterns of halogenation and sulfonation reactions to achieve the desired substitution pattern in pyridine derivatives.

The sequential approach typically begins with selective halogenation of the pyridine precursor, followed by sulfonation under controlled conditions. For 2-amino-5-bromopyridine derivatives, the halogenation step is commonly performed using N-bromosuccinimide in acetone at low temperatures, which provides excellent regiocontrol for the 5-position [2] [12]. The subsequent sulfonation can then be carried out using conventional mercury-catalyzed conditions or alternative modern approaches.

One significant advantage of the sequential methodology is the ability to optimize each step independently. The halogenation conditions can be tailored to maximize selectivity for the desired position, while the sulfonation conditions can be optimized for efficiency and minimal byproduct formation [10]. This approach contrasts with concurrent halogenation-sulfonation processes, which often suffer from competing reaction pathways and reduced selectivity.

The development of phosphine-mediated halogenation strategies has provided new opportunities for selective pyridine functionalization [10] [11]. These approaches utilize designed heterocyclic phosphines that install at the 4-position of pyridines as phosphonium salts, which can subsequently be displaced with halide nucleophiles. The method demonstrates broad substrate scope and compatibility with various substitution patterns, making it particularly valuable for late-stage halogenation of complex pharmaceuticals.

Modern halogenation approaches have also incorporated electrochemical methods for pyridine functionalization [13] [14]. These electrochemical strategies enable meta-selective C-H sulfonylation of pyridines through redox-neutral dearomatization-rearomatization sequences. The methodology offers several advantages, including exclusive regiocontrol, remarkable substrate compatibility, and scalability potential for industrial applications.

Reaction StepReagentTemperature (°C)Time (hours)Yield (%)Selectivity
HalogenationNBS/Acetone102855-position
SulfonationH2SO4/HgSO42758783-position
PurificationRecrystallization25470High purity

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for pyridine derivative preparation, offering significant advantages in terms of reaction efficiency, selectivity, and environmental impact [15] [16] [17]. The application of microwave heating to pyridine sulfonation and halogenation reactions has demonstrated remarkable improvements in both reaction kinetics and product quality.

The fundamental principle underlying microwave enhancement involves the direct heating of polar molecules through dielectric heating mechanisms. In the context of pyridine synthesis, the polar nature of both the substrate and the reaction medium enables efficient energy transfer from microwave radiation to the reaction mixture [15]. This direct heating mechanism results in more uniform temperature distribution and eliminates the temperature gradients typically associated with conventional heating methods.

Microwave-assisted pyridine synthesis typically operates at lower temperatures compared to conventional methods while achieving superior reaction rates. For example, microwave conditions of 80-150°C can often replace conventional heating requirements of 120-180°C, resulting in reduced energy consumption and improved selectivity [16] [17]. The controlled heating profile achievable with microwave technology also minimizes thermal decomposition pathways that commonly plague high-temperature synthetic routes.

The time savings associated with microwave-assisted synthesis are particularly striking. Reactions that typically require 4-8 hours under conventional heating can often be completed in 15-60 minutes under microwave conditions [15] [16]. This dramatic reduction in reaction time not only improves overall process efficiency but also reduces the opportunity for competing side reactions and byproduct formation.

Pressure control represents another significant advantage of microwave-assisted synthesis. The use of sealed reaction vessels allows for precise pressure control, which can influence reaction selectivity and enable the use of volatile reagents that would otherwise be problematic under conventional conditions [15]. The ability to operate under controlled pressure conditions is particularly valuable for reactions involving ammonia or other volatile components commonly encountered in pyridine synthesis.

ParameterConventional MethodMicrowave MethodOptimization Factor
Temperature120-180°C80-150°CLower
PowerThermal heating100-300WControlled
Time4-8 hours15-60 minutesReduced
PressureAtmosphericSealed vesselControlled
Yield EnhancementBaseline15-30% increaseImproved

The scalability of microwave-assisted synthesis has been successfully demonstrated in both academic and industrial settings [18]. Continuous flow microwave systems have been developed that enable the processing of kilogram quantities while maintaining the efficiency and selectivity advantages of microwave heating. These systems typically employ flow-through microwave cavities that provide uniform heating across the entire reaction volume.

Purification Strategies and Yield Optimization

The purification of 2-amino-5-bromopyridine-3-sulfonic acid and related derivatives presents unique challenges due to the polar nature of the sulfonic acid functionality and the potential for multiple regioisomers [19] [20]. Effective purification strategies must address both the removal of inorganic impurities, such as residual catalyst and salts, and the separation of closely related organic byproducts.

Recrystallization represents the most commonly employed purification method for pyridine sulfonic acid derivatives. The high polarity of the sulfonic acid group enables the use of polar protic solvents such as water, ethanol, or water-ethanol mixtures for recrystallization [19]. The optimal solvent system typically involves a mixed solvent approach where the compound is dissolved in a minimal amount of hot water and then crystallized upon cooling or addition of ethanol. This approach typically achieves purities of 85-90% with yield recoveries of 75-80%.

Column chromatography using silica gel has proven effective for the purification of pyridine sulfonic acid derivatives, particularly when high purity is required for pharmaceutical applications [12]. The chromatographic separation typically employs gradient elution with ethyl acetate-methanol mixtures, taking advantage of the differential polarity between the desired product and potential impurities. While this method can achieve purities exceeding 92%, the yield recovery is often lower (68-75%) due to material loss during the chromatographic process.

Distillation techniques, particularly vacuum distillation, offer advantages for large-scale purification where the thermal stability of the product permits [21]. The sulfonic acid functionality generally exhibits good thermal stability under vacuum conditions, allowing for effective separation from lower-boiling impurities. Vacuum distillation typically achieves purities of 88-90% with yield recoveries of 80-85%, making it attractive for industrial applications.

Extraction-based purification methods leverage the differential solubility of the sulfonic acid product in various solvent systems [21]. A common approach involves extraction with dichloromethane-water systems, where the sulfonic acid preferentially partitions into the aqueous phase while neutral organic impurities remain in the organic phase. This method offers rapid processing times (typically 30 minutes) and high yield recoveries (90-95%), though the achieved purity is somewhat lower (80-85%).

Combined purification strategies that employ multiple sequential techniques often provide the highest overall purity levels. A typical combined approach might involve initial extraction to remove gross impurities, followed by recrystallization or chromatography for fine purification [21]. While these combined methods require longer processing times (6-8 hours), they can achieve purities exceeding 95%, making them suitable for high-value pharmaceutical applications.

Purification MethodSolvent SystemPurity Achieved (%)Yield Recovery (%)Processing Time
RecrystallizationWater/Ethanol85752-4 hours
Column ChromatographySilica gel/EtOAc92683-5 hours
DistillationVacuum distillation88821-2 hours
ExtractionDichloromethane/Water809030 minutes
Combined MethodsSequential95706-8 hours

Yield optimization in pyridine sulfonic acid synthesis requires careful attention to multiple factors that can significantly impact the overall process efficiency [9] [22]. Catalyst loading represents a critical parameter, with optimal performance typically achieved at 5-10 mol% loading for mercury-based catalysts. Lower catalyst loadings result in incomplete conversion and reduced yields, while excessive catalyst loading can promote side reactions and complicate purification.

Temperature control precision is paramount for achieving consistent yields and selectivity. Industrial processes typically require temperature control within ±2°C to ensure reproducible results [9]. Poor temperature control leads to variable product quality and can significantly impact both yield and selectivity, particularly in temperature-sensitive reactions such as mercury-catalyzed sulfonation.

Reaction time optimization involves balancing conversion efficiency with byproduct formation. Insufficient reaction time results in incomplete conversion and reduced yields, while excessive reaction time promotes side reactions and decomposition pathways [22]. Optimal reaction times typically range from 6-8 hours for conventional sulfonation processes, though this can be significantly reduced with microwave-assisted methods.

Solvent selection plays a crucial role in both reaction efficiency and product isolation. The solvent must be compatible with the reaction conditions while facilitating efficient workup and purification procedures [9]. Matched polarity between the solvent and the product typically provides the best combination of reaction efficiency and isolation yield.

The workup methodology significantly impacts the overall yield, with acidic workup procedures generally providing superior results compared to basic workup for sulfonic acid derivatives [9]. The acidic conditions help maintain the protonated form of the sulfonic acid, improving both stability and crystallization behavior during isolation.

FactorLow PerformanceOptimized ConditionsImpact on Yield
Catalyst Loading<2 mol%5-10 mol%20-40%
Temperature ControlPoor control±2°C precision40-60%
Reaction Time<4 hours6-8 hours60-75%
Solvent ChoiceInappropriateMatched polarity75-85%
Workup MethodBasic workupAcidic workup85-95%

The integration of continuous flow technology with traditional batch processes offers significant opportunities for yield optimization in industrial applications [18] [23]. Continuous flow systems enable precise control over reaction parameters while minimizing residence time distribution effects that can lead to byproduct formation in batch reactors. The improved heat and mass transfer characteristics of flow systems often result in higher yields and improved selectivity compared to equivalent batch processes [24] [25].

Scale-up considerations for pyridine sulfonic acid synthesis must account for both heat transfer limitations and mixing efficiency requirements [23] [26]. The highly exothermic nature of sulfonation reactions requires careful attention to heat removal capabilities, particularly at industrial scale. Similarly, the efficiency of mixing between multiple phases (organic, aqueous, and potentially solid catalyst) becomes increasingly challenging as reactor volume increases [26].

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

251.92043 g/mol

Monoisotopic Mass

251.92043 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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